(2S,3R)-2-(4-Methylphenyl)oxan-3-amine
Description
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine is a chiral oxane derivative characterized by a stereospecific configuration at positions 2 (S) and 3 (R). The compound features a 4-methylphenyl substituent on the oxane ring, contributing to its distinct electronic and steric properties. Its stereochemistry is critical for interactions with biological targets, as seen in similar compounds like canagliflozin, which contains a related oxane scaffold .
Properties
IUPAC Name |
(2S,3R)-2-(4-methylphenyl)oxan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUNMMBWGALCAF-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@@H](CCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-Methylphenyl)oxan-3-amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable alkylating agent.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(4-Methylphenyl)oxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2S,3R)-2-(4-Chlorophenyl)oxan-3-amine hydrochloride
rac-(2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride
- Key Differences: Replacement of the 4-methylphenyl group with a pyrazole ring introduces hydrogen-bonding capabilities and increased polarity.
Canagliflozin [(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol]
- Key Differences: A structurally complex oxane derivative with multiple hydroxyl groups and a fluorophenyl-thiophene substituent. The hydroxyl groups enhance solubility in polar solvents (e.g., methanol), whereas (2S,3R)-2-(4-Methylphenyl)oxan-3-amine’s solubility profile remains undefined .
Functional Group Variations
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Key Differences: A pyridazinone core instead of oxane, with demonstrated anti-inflammatory activity (IC50 = 11.6 μM). This highlights how ring system modifications can drastically alter bioactivity .
Oxazolo[4,5-d]pyrimidine Derivatives (e.g., 2-(4-Methylphenyl)-5-phenyl-7-substituted)
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Properties of this compound and Analogs
Research Findings and Implications
Stereochemical Influence : The (2S,3R) configuration is critical for interactions in chiral environments, as seen in canagliflozin’s mechanism of action. Analogous stereochemistry in the target compound may confer selectivity in drug-receptor binding .
Substituent Effects :
- Electron-Donating Groups (e.g., 4-Methylphenyl) : May enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 4-chlorophenyl) .
- Heterocyclic Replacements (e.g., pyrazole) : Introduce polar interactions but may reduce metabolic stability due to increased susceptibility to enzymatic oxidation .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4-chlorophenyl analogs, involving diazonium coupling or cyclization reactions, though yields and purification steps may vary with substituents .
Biological Activity
(2S,3R)-2-(4-Methylphenyl)oxan-3-amine is a chiral compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique oxane structure with a methylphenyl substituent, contributing to its stereochemical properties. The specific configuration (2S,3R) is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and influence receptor binding. The compound has been investigated for:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound shows potential in binding to receptors, affecting signaling pathways related to various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity : Investigations into its role as an anticancer agent have shown potential in inhibiting tumor growth in vitro.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial | Anticancer | Neuroprotective |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Pyridinone Derivatives | Yes | Moderate | No |
| Cyclin-Dependent Kinase Inhibitors | No | High | Moderate |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Neuroprotective Study : Research indicated that this compound reduced oxidative stress markers in neuronal cells subjected to hypoxic conditions, suggesting a protective role against neurodegenerative processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
